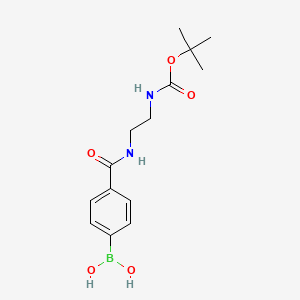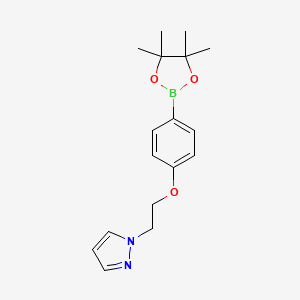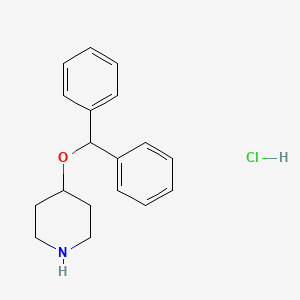
2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride
Overview
Description
This compound is a thiazolium salt with an allylamine and a 4-chloro-3-methylphenyl group attached. Thiazolium salts are often used as catalysts in organic synthesis, particularly in reactions involving the transfer of a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiazolium ring, which is a five-membered ring containing nitrogen and sulfur atoms. Attached to this ring would be an allylamine group (-NH2) and a 4-chloro-3-methylphenyl group .Chemical Reactions Analysis
As a thiazolium salt, this compound could potentially act as a catalyst in various organic reactions. The allylamine group might participate in reactions typical for amines, such as protonation, alkylation, acylation, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Thiazolium salts are typically solid at room temperature .Scientific Research Applications
Structural and Mechanistic Aspects of Thermal Degradation
Thermal dehydrochlorination of poly(vinyl chloride) begins with structural defects formed during polymerization, which are crucial for understanding the stability and degradation pathways of chloride-containing compounds like thiazolium salts (Starnes, 2002).
Synthesis and Transformation of 1,3-Azoles
The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, showcases the diverse chemical and biological properties of thiazole derivatives, highlighting their significance in medicinal chemistry (Abdurakhmanova et al., 2018).
Spectroscopic and Structural Properties
The study on 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals insights into the spectroscopic and structural properties of thiazolidinone derivatives, indicating the importance of detailed structural analysis in understanding the characteristics of these compounds (Issac & Tierney, 1996).
Interactions with Polysaccharides
Research on ionic liquids interacting with polysaccharides, such as cellulose, offers a glimpse into how thiazolium derivatives might interact with biological macromolecules, which is relevant for applications in drug delivery and biomaterials (Heinze et al., 2008).
Electrochemical Applications
Ionic liquids, including thiazolium derivatives, are highlighted for their use in electrochemical applications, suggesting potential uses of "2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride" in energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-N-prop-2-enyl-1,3-thiazol-3-ium-2-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S.ClH/c1-3-6-15-13-16-12(8-17-13)10-4-5-11(14)9(2)7-10;/h3-5,7-8H,1,6H2,2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIOJYZZWRIMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=[NH+]2)NCC=C)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)

![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)




![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)



![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)


